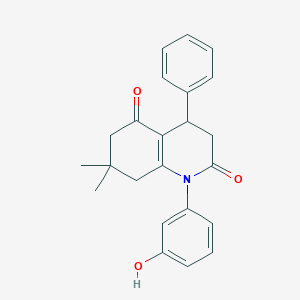![molecular formula C14H18N4 B5179890 N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B5179890.png)
N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer therapy. DMXAA is a synthetic compound that was first discovered in the late 1990s and has since been the subject of numerous scientific investigations. The purpose of
作用機序
The mechanism of action of N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has been shown to induce the production of cytokines, which are signaling molecules that play a key role in the immune response. N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and survival.
Biochemical and Physiological Effects:
N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has been shown to have a number of biochemical and physiological effects. In animal studies, N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has been shown to increase the production of nitric oxide, which is important for the immune response. N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has also been shown to increase the production of reactive oxygen species, which can damage cancer cells. N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has been shown to have anti-inflammatory effects, which may be important for its antitumor activity.
実験室実験の利点と制限
N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has a number of advantages for lab experiments. It is a small molecule that is relatively easy to synthesize, and it has been extensively studied in animal models of cancer. N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has also been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy. However, there are also limitations to using N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine in lab experiments. It can be difficult to administer N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine to animals, and there is a risk of toxicity at high doses.
将来の方向性
There are a number of future directions for research on N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine. One area of interest is the development of new synthetic methods for N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine that are more efficient and environmentally friendly. Another area of interest is the development of new formulations of N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine that can be administered more easily and have fewer side effects. There is also interest in exploring the use of N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, there is a need for more clinical trials to determine the safety and efficacy of N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine in humans.
合成法
N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine can be synthesized using a variety of methods, including the reaction of 2-chloronicotinic acid with dimethylamine and benzylamine. The resulting product is then treated with hydrogen gas to produce N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine. Other methods of synthesis have also been reported, such as the reaction of 2-chloronicotinic acid with dimethylamine and methyl iodide.
科学的研究の応用
N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has been extensively studied for its potential use in cancer therapy. In preclinical studies, N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has been shown to have potent antitumor activity against a variety of cancer cell lines, including lung, breast, prostate, and colon cancer. N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models of cancer.
特性
IUPAC Name |
N,N-dimethyl-3-[(pyridin-4-ylmethylamino)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-18(2)14-13(4-3-7-17-14)11-16-10-12-5-8-15-9-6-12/h3-9,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBFDYSUCHPXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5179810.png)

![2-(8-ethyl-8-methyl-3-oxohexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B5179823.png)
![N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5179831.png)
![diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate](/img/structure/B5179844.png)
![N-{[2-(2-furoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B5179853.png)
![(4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5179860.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5179869.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-1-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5179883.png)
![2-iodo-6-methoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5179896.png)


![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B5179914.png)